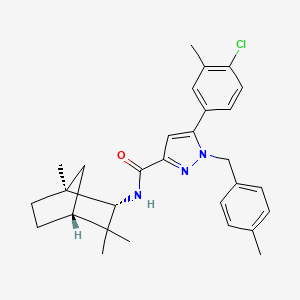
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid
Overview
Description
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a subtype-selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the GluN2C and GluN2D subunits .
Preparation Methods
The synthesis of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves several steps. One common synthetic route includes the reaction of phenanthrene-3-carboxylic acid with piperazine-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid has several applications in scientific research:
Neuropharmacology: It is used to study the function of NMDA receptors, particularly the GluN2C and GluN2D subunits.
Biochemical Research: It is used as a biochemical tool to investigate the signaling pathways and molecular mechanisms involving NMDA receptors.
Mechanism of Action
The primary mechanism of action of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves its antagonistic effect on NMDA receptors. By binding to the GluN2C and GluN2D subunits, the compound inhibits the receptor’s activity, thereby modulating synaptic transmission and neuronal excitability. This inhibition can prevent excitotoxicity, a condition where excessive activation of NMDA receptors leads to neuronal damage and death .
Comparison with Similar Compounds
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is unique due to its high selectivity for the GluN2C and GluN2D subunits of NMDA receptors. Similar compounds include:
1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD): A moderate affinity NMDA receptor antagonist with less selectivity compared to this compound.
1-(Fluorenone-9-carbonyl)piperazine-2,3-dicarboxylic acid: Another NMDA receptor antagonist with different selectivity and affinity profiles.
The unique selectivity of this compound makes it a valuable tool in research focused on specific NMDA receptor subunits .
Properties
IUPAC Name |
1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAQPXBYDYTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


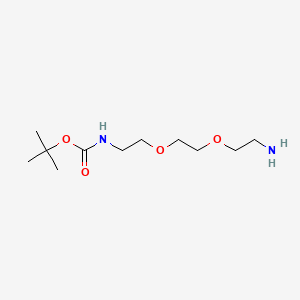
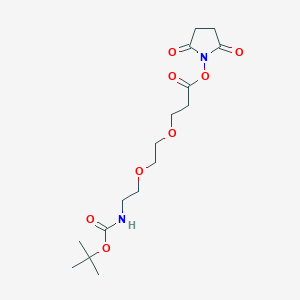

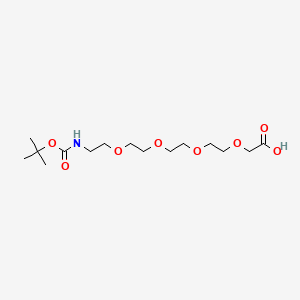
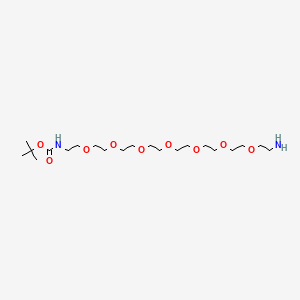





![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)

